molecular formula C20H22Cl2N2O3S B12483189 1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B12483189
M. Wt: 441.4 g/mol
InChI Key: IPHNYNVSRIPJGZ-UHFFFAOYSA-N
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Description

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and dichlorophenyl and methylphenyl groups.

Preparation Methods

The synthesis of 1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable reagents.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached via a sulfonylation reaction.

    Substitution with Dichlorophenyl and Methylphenyl Groups: The final step involves the substitution of the piperidine ring with dichlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carboxamide group.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXY-5-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a methoxy group instead of a methyl group.

    1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a chlorophenyl group instead of a methylphenyl group.

The uniqueness of 1-[(2,6-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H22Cl2N2O3S

Molecular Weight

441.4 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22Cl2N2O3S/c1-14-5-7-16(8-6-14)23-20(25)15-9-11-24(12-10-15)28(26,27)13-17-18(21)3-2-4-19(17)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

IPHNYNVSRIPJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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